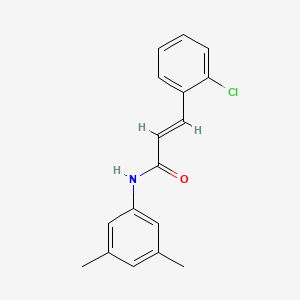

![molecular formula C18H20N4O2S B5548279 3-(4-methoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B5548279.png)

3-(4-methoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of pyrazole derivatives, including those similar to the specified compound, often involves multi-step reactions that start from basic aromatic or heteroaromatic compounds. These processes may include the formation of intermediates, such as carboxamides or thioamides, followed by cyclization reactions. For instance, novel pyrazole derivatives have been synthesized and characterized by various spectroscopic methods, indicating the complexity and specificity of these synthetic pathways (K. Kumara et al., 2018).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed through spectroscopic methods and single-crystal X-ray diffraction studies. These analyses reveal the geometry, conformation, and intermolecular interactions within the crystal structure, such as hydrogen bond interactions, which are crucial for understanding the compound's stability and reactivity. For example, X-ray crystallography has provided insights into the structural aspects of related compounds, showcasing the importance of molecular geometry in their stability and function (Isuru R. Kumarasinghe et al., 2009).

Chemical Reactions and Properties

Pyrazole derivatives can participate in various chemical reactions, including nucleophilic substitution, due to their functional groups. These reactions are essential for further modifying the compound's structure to tailor its properties for specific applications. The chemical reactivity is influenced by the electronic structure, which can be studied through quantum chemical calculations and molecular docking to predict reactivity sites and interaction with biological targets (A. Viji et al., 2020).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as melting points, solubility, and stability, are crucial for their application in different environments. These properties are often determined through experimental studies, including thermal analysis, to assess the compound's stability under various conditions. For example, studies have shown that some pyrazole derivatives are thermally stable up to certain temperatures, indicating their suitability for applications requiring high thermal stability (K. Kumara et al., 2018).

Chemical Properties Analysis

The chemical properties of pyrazole derivatives, such as acidity, basicity, and reactivity towards different reagents, are determined by their molecular structure. Spectroscopic techniques, such as NMR and IR spectroscopy, are utilized to study these properties, providing insights into the electronic environment of the atoms within the molecule and their impact on the compound's reactivity and interactions with other molecules. Studies on related compounds have elucidated their electronic structures and potential reactivity patterns, guiding their application in chemical synthesis and biological studies (Ashraf S. Hassan et al., 2014).

Scientific Research Applications

Synthesis and Characterization

- The compound has been used in the synthesis and characterization of various derivatives. For instance, in the study of synthesis, characterization, and cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, the compound played a crucial role in the formation of these derivatives with potential cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Cytotoxic Activity

- In the study of synthesis and in vitro cytotoxic activity of novel pyrazolo[1,5-a]pyrimidines and related Schiff bases, derivatives of the compound were synthesized and investigated for their cytotoxicity against four human cancer cell lines, showing the potential use of these derivatives in cancer research (Hassan, Hafez, Osman, & Ali, 2015).

Structural Studies

- The compound has been involved in structural studies, such as the crystal structure determination of related compounds. This includes the analysis of hydrogen bond interactions and molecular geometry, aiding in the understanding of its structural properties (Kumara et al., 2018).

Drug Development

- In the field of drug development, derivatives of this compound have been synthesized and evaluated for various pharmacological activities. This includes the investigation of antimicrobial, anti-inflammatory, and analgesic properties, demonstrating its potential as a basis for developing new therapeutic agents (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Molecular Docking Studies

- Molecular docking studies have been conducted using derivatives of this compound to understand its interaction with biological targets. This research is essential in drug discovery, as it helps predict the binding affinities and modes of action of potential drug candidates (Mori et al., 2021).

Safety and Hazards

Future Directions

The study of novel pyrazole derivatives is a vibrant field in medicinal chemistry, with many potential applications in drug discovery. Future research could involve synthesizing this compound and testing its biological activity. Additionally, structural analogs could be synthesized to explore structure-activity relationships .

properties

IUPAC Name |

3-(4-methoxyphenyl)-N-[3-(4-methyl-1,3-thiazol-5-yl)propyl]-1H-pyrazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2S/c1-12-17(25-11-20-12)4-3-9-19-18(23)16-10-15(21-22-16)13-5-7-14(24-2)8-6-13/h5-8,10-11H,3-4,9H2,1-2H3,(H,19,23)(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBENWIUSLDSQKK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)CCCNC(=O)C2=CC(=NN2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

356.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

CID 70773903 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

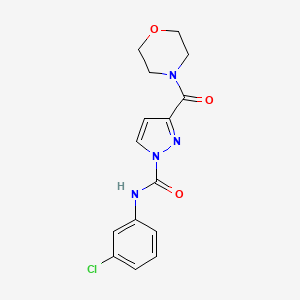

![N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-2-methylpropanamide](/img/structure/B5548198.png)

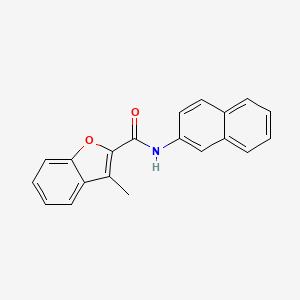

![4-{[3-(3-methoxyphenoxy)-1-azetidinyl]carbonyl}-2,6-dimethylquinoline](/img/structure/B5548210.png)

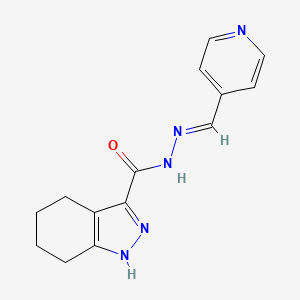

![5-ethyl-N-[2-(ethylsulfonyl)ethyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5548214.png)

![N-{3-chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5548216.png)

![2-(cyclopropylmethyl)-8-[(2-methyl-1H-pyrrol-3-yl)carbonyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548232.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(2-cyanophenoxy)acetohydrazide](/img/structure/B5548242.png)

![1-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)piperidine-4-carboxylic acid](/img/structure/B5548245.png)

![N-{[4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]methyl}-N,6-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B5548250.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-{[3-(2-pyrimidinyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5548271.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-3,4-dimethoxybenzamide](/img/structure/B5548285.png)